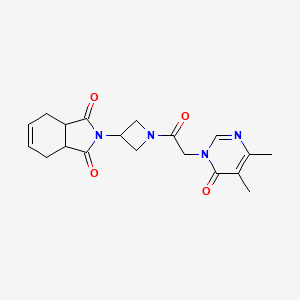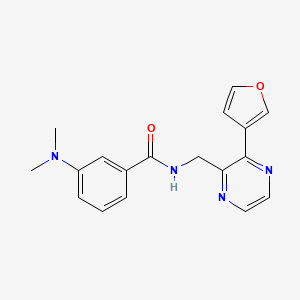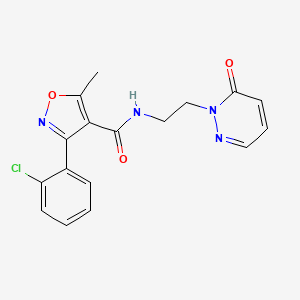![molecular formula C22H14ClFN4O3S B2464200 N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide CAS No. 1251687-82-7](/img/no-structure.png)
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide, commonly known as BTSA1, is a small molecule inhibitor that has shown potential in the treatment of various diseases. It was first synthesized in 2013 by researchers at the University of California, San Francisco. Since then, it has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Biological Activity in Piperidine Derivatives : A study by Khalid et al. (2014) synthesized a series of N-aryl/aralkyl substituted derivatives of the compound, focusing on their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds displayed promising activity in enzyme inhibition, highlighting their potential in therapeutic applications (Khalid et al., 2014).
Anti-bacterial Study of Piperidin-4-yl Derivatives : In 2016, Khalid et al. conducted another study focusing on the antimicrobial properties of N-substituted derivatives of the compound. The study revealed moderate to significant antibacterial activity, showcasing the potential of these derivatives in combating bacterial infections (Khalid et al., 2016).
Cholinesterase Inhibition by Sulfonamide Derivatives : A research by Khalid (2012) synthesized new derivatives including N-alkyl-N-(piperidin-1-yl)benzenesulfonamide and found that they exhibited promising activities against acetylcholinesterase and butyrylcholinesterase enzymes. This indicates their potential use in treating conditions related to cholinesterase activity (Khalid, 2012).
Crystal Structure Analysis : A study by Ismailova et al. (2014) involved synthesizing a related compound and analyzing its crystal structure. The study provides valuable insights into the structural aspects of these compounds, which is crucial for understanding their biological activities (Ismailova et al., 2014).
Antimicrobial Nano-Materials : A research by Mokhtari and Pourabdollah (2013) evaluated the antimicrobial activities of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. These compounds showed more effectiveness against fungi than bacteria, suggesting their potential use in antifungal therapies (Mokhtari & Pourabdollah, 2013).
Phosphoinositide 3-Kinase Inhibition : Stec et al. (2011) studied a compound structurally related to N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide for its inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin. This research contributes to the understanding of compounds that can potentially treat diseases involving these pathways (Stec et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide involves the reaction of 1-benzylpiperidine-4-carboxylic acid with thionyl chloride to form 1-benzylpiperidine-4-carbonyl chloride. This intermediate is then reacted with 1-(2-thienylsulfonyl)piperidine-4-amine to form N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide.", "Starting Materials": [ "1-benzylpiperidine-4-carboxylic acid", "thionyl chloride", "1-(2-thienylsulfonyl)piperidine-4-amine" ], "Reaction": [ "1. React 1-benzylpiperidine-4-carboxylic acid with thionyl chloride in the presence of a base to form 1-benzylpiperidine-4-carbonyl chloride.", "2. React 1-benzylpiperidine-4-carbonyl chloride with 1-(2-thienylsulfonyl)piperidine-4-amine in the presence of a base to form N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide." ] } | |
CAS-Nummer |
1251687-82-7 |
Produktname |
N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide |
Molekularformel |
C22H14ClFN4O3S |
Molekulargewicht |
468.89 |
IUPAC-Name |
1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H14ClFN4O3S/c1-12-2-5-14(6-3-12)28-21(29)19-17(8-9-32-19)27(22(28)30)11-18-25-20(26-31-18)13-4-7-15(23)16(24)10-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
OPYQKZKKWFSERB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)nicotinamide](/img/structure/B2464118.png)
![2-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2464119.png)
![N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide](/img/structure/B2464120.png)

![2-(3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2464124.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-cyanobenzoate](/img/structure/B2464126.png)
![2-isopentyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2464127.png)
![3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2464128.png)

![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2464133.png)
![3-(Methylethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2464134.png)
![2-(3,4-Dimethoxyphenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2464136.png)

